molecular formula C18H26N2O2 B13388901 N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide

N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide

Cat. No.: B13388901
M. Wt: 302.4 g/mol
InChI Key: DAZSWUUAFHBCGE-UHFFFAOYSA-N
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Description

N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide is a synthetic organic compound for research and development purposes. The provided name is a specific stereoisomer of a compound structurally related to a molecule documented in a patent for an oral vaccine as a mixture of stereoisomers . The core structure of this compound features a pyrrolidinone scaffold, a motif studied in medicinal chemistry for its potential biological activities. Research into analogous compounds containing the 2-oxopyrrolidine (or succinimide) structure has indicated potential interest in areas such as anticonvulsant activity . This product is intended for research use by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature for the specific stereoisomer to determine its precise properties and potential applications.

Properties

IUPAC Name

N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZSWUUAFHBCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Analysis

N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and an amide linkage. The molecular formula for this compound is C₁₅H₁₉N₂O₂, and it exhibits a molecular weight of approximately 263.34 g/mol.

Properties

  • Hydrogen Bond Acceptor Count
  • Hydrogen Bond Donor Count
  • Exact Mass
  • Monoisotopic Mass
  • Heavy Atom Count
  • XLogP3

Reactions

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Applications

This compound has several notable applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-pheny-propanamide stands out due to its specific structural features, including the unique combination of a pyrrolidine ring and a phenyl group, which may confer distinct biological activities compared to similar compounds. This uniqueness could lead to varied applications in medicinal chemistry and biological research.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or phenyl derivatives.

Scientific Research Applications

N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide with key analogs, focusing on structural features, physicochemical properties, and synthetic methodologies.

Spirocyclic Derivatives (1-Thia-4-Azaspiro[4.5]decan-based Amides)

Compounds such as N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k) share the 3-phenylpropanamide core but incorporate a spirocyclic thia-azaspiro system. Key distinctions include:

  • Yields and Melting Points : These derivatives exhibit high synthetic yields (90–100%) and broad melting point ranges (68–196°C), influenced by substituents on the spiro ring. For example, the dimethyl-substituted analog (8k) melts at 196°C, suggesting enhanced crystallinity due to steric bulk .
  • Elemental Analysis: Carbon content discrepancies between calculated and observed values (e.g., 63.31% vs.
  • Solubility: Solubility in ethanol-water mixtures (e.g., 0.5C₂H₅OH: 321.43 mg/mL) indicates moderate polarity, a trait critical for bioavailability .

Benzothiazole-Based Amides

Derivatives like N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide () replace the pyrrolidinone group with a benzothiazole ring. Key differences:

  • Synthetic Routes: These compounds are synthesized via nucleophilic substitution or coupling reactions, differing from the multi-step cyclization required for pyrrolidinone analogs .

Heterocyclic Hybrids

Compounds such as (S)-N-(1-(2-amino-imidazo[1,2-a]pyridin-3-yl)-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanamide (2i, ) integrate imidazopyridine moieties. These hybrids exhibit:

  • Enhanced Bioactivity : The imidazopyridine group may improve interactions with enzymes like kallikrein 7, as evidenced by HRMS and HPLC validation .
  • Structural Complexity : Additional rings increase molecular weight (e.g., 411.1 g/mol for 2i) and reduce solubility compared to simpler amides .

Fluorophenyl and Piperidine Derivatives

  • N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide () introduces a fluorophenyl group, enhancing metabolic stability. Its molecular weight (275.28 g/mol) and compact structure contrast with the bulkier pyrrolidinone-based compound .
  • Piperidine-containing analogs (e.g., ) demonstrate how aliphatic rings influence conformational flexibility and receptor binding.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Reference
N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b) C₁₉H₂₂N₂O₂S 342.45 68–72 321.43 (0.5C₂H₅OH)
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide C₁₆H₁₃N₃O₃S 327.36 Not reported Not reported
(S)-N-(1-(2-amino-imidazo[1,2-a]pyridin-3-yl)-1-oxo-3-phenylpropan-2-yl)-... C₂₅H₂₃N₄O₂ 411.48 Not reported Not reported
N-(3-amino-4-fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)propanamide C₁₄H₁₄FN₃O₂ 275.28 Not reported Not reported

Key Findings and Implications

  • Bioavailability: Solubility data suggest ethanol-water mixtures as viable solvents for formulation, though steric bulk in dimethyl-substituted derivatives may limit dissolution .
  • Synthetic Feasibility : High yields (≥90%) for spirocyclic amides contrast with the lower yields typical of imidazopyridine hybrids, highlighting trade-offs between complexity and efficiency .

Biological Activity

N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide, a compound characterized by its unique structural features including a pyrrolidine ring and a phenyl group, has attracted attention in both synthetic organic chemistry and biological research. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Molecular Formula : C₁₈H₂₆N₂O₂
Molecular Weight : 302.4 g/mol
Structural Characteristics : The compound features an amide linkage, which is crucial for its biological interactions.

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism of action involves modulating the activity of these targets, which may influence pathways related to:

  • Signal Transduction
  • Gene Expression
  • Metabolic Processes

This modulation suggests potential therapeutic implications in treating various diseases, although further studies are required to elucidate specific biological effects .

Biological Activity

The compound has been investigated for its potential as a biochemical probe or inhibitor. Notable findings include:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may function as an IL-1 receptor antagonist, potentially useful in managing inflammatory diseases .
  • Neuroprotective Effects : Research has indicated that it may exhibit neuroprotective properties, which could be beneficial in neurodegenerative conditions .
  • Antimicrobial Activity : Some studies have reported antimicrobial effects, indicating its potential use in treating infections .

Study on IL-1R/MyD88-TIR Mimic

A significant study focused on the synthesis of an IL-1R/MyD88-TIR mimic using this compound demonstrated its potential role in modulating immune responses. The findings highlighted its ability to inhibit pro-inflammatory signaling pathways, suggesting therapeutic applications in autoimmune diseases .

Comparative Studies

In comparative analyses with similar compounds, this compound was shown to possess distinct biological activities due to its unique structural characteristics. This uniqueness may confer advantages in drug development and therapeutic applications .

Applications in Drug Development

The compound serves as a building block for synthesizing more complex molecules and has been explored for various applications:

Application AreaDescription
Chemistry Used as a precursor for synthesizing complex organic compounds.
Biology Investigated for biochemical probing and inhibition mechanisms.
Medicine Explored for potential therapeutic uses in treating inflammation and infections.
Industry Utilized in developing new materials or catalysts in chemical reactions.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-3-phenylpropanamide?

Answer:
The synthesis typically involves multi-step reactions, including amide coupling, cyclization, and functional group transformations. Key considerations include:

  • Temperature control : Reactions often require low temperatures (0–5°C) to minimize side products during coupling steps, as seen in similar pyrrolidinone-based syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for amide bond formation, while ethanol or methanol may facilitate cyclization .
  • Catalysts : Piperidine or organolithium reagents can enhance reaction efficiency in nucleophilic substitutions or cyclizations .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity product. Analytical techniques like NMR and LC-MS are used for validation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in biological data (e.g., IC₅₀ values) may arise from assay conditions or structural analogs. Methodological strategies include:

  • Standardized assays : Replicate experiments using consistent cell lines (e.g., HEK293 for receptor binding) and protocols .
  • Structural validation : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out isomerism or impurities .
  • Meta-analysis : Cross-reference data with structurally related compounds (e.g., Apixaban analogs) to identify activity trends linked to substituents like the pyrrolidinone ring .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Answer:

  • ¹H/¹³C NMR : Essential for confirming the pyrrolidinone ring (δ ~2.5–3.5 ppm for methyl groups) and phenylpropanamide backbone (δ ~7.2–7.5 ppm for aromatic protons) .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula (C₁₈H₂₃N₂O₂) with <2 ppm error .
  • IR spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹; pyrrolidinone C=O at ~1720 cm⁻¹) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., Factor Xa, as in Apixaban analogs). Focus on the pyrrolidinone oxygen’s hydrogen-bonding potential .
  • QSAR models : Train models using bioactivity data from thiadiazole or pyridazine derivatives to correlate substituent effects (e.g., methyl groups) with inhibitory potency .
  • MD simulations : Simulate ligand-protein stability over 100 ns to assess binding mode consistency .

Basic: What strategies ensure compound stability during storage and handling?

Answer:

  • Storage : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the pyrrolidinone ring .
  • Solubility : Prepare stock solutions in DMSO (dry) to avoid hydrolysis of the amide bond .
  • Stability assays : Monitor degradation via HPLC every 3 months; discard if purity drops below 95% .

Advanced: How can researchers elucidate the mechanism of action for this compound’s observed enzyme inhibition?

Answer:

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified enzyme targets .
  • Knockout models : Use CRISPR-edited cell lines to confirm target specificity (e.g., Factor Xa vs. thrombin) .

Basic: How to troubleshoot low yields in the final synthetic step?

Answer:

  • Reagent purity : Ensure fresh coupling agents (e.g., HATU, EDCI) are used to activate carboxylic acids .
  • pH control : Maintain pH 7–8 during amide bond formation to avoid premature hydrolysis .
  • Byproduct removal : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap excess amines .

Advanced: What in vitro models are suitable for studying its pharmacokinetics?

Answer:

  • Hepatic microsomes : Assess Phase I metabolism (CYP450-mediated oxidation of the pyrrolidinone ring) .
  • Caco-2 monolayers : Measure permeability (Papp) to predict oral bioavailability .
  • Plasma stability assays : Incubate compound in human plasma (37°C, 24h) and quantify degradation via LC-MS/MS .

Basic: How to validate the purity of synthesized batches?

Answer:

  • HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile/water) with UV detection at 254 nm. Purity ≥98% is acceptable for biological testing .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Answer:

  • Positional scanning : Synthesize analogs with modifications to the phenyl ring (e.g., nitro, methoxy groups) and test against a panel of kinases .
  • Free-Wilson analysis : Deconstruct the molecule into fragments (pyrrolidinone, propanamide) to quantify individual contributions to activity .
  • Crystallography : Co-crystallize with target proteins to guide rational design of high-affinity derivatives .

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